Cas no 113969-43-0 (2,3,5,9-Tetramethyl-7H-furo3,2-gchromen-7-one)

2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furocoumarin class, characterized by a fused furan and chromenone structure. Its key advantages include high purity and stability, making it suitable for research applications in photochemistry and medicinal chemistry. The compound's rigid polycyclic framework and methyl substitutions enhance its lipophilicity, facilitating interactions with biological targets. It serves as a valuable intermediate in the synthesis of bioactive molecules, particularly those exploring UV-absorbing or photosensitizing properties. Its well-defined structure allows for precise mechanistic studies in photodynamic therapy and organic synthesis. The compound is typically supplied with detailed analytical documentation to ensure reproducibility in experimental settings.
2,3,5,9-Tetramethyl-7H-furo3,2-gchromen-7-one structure
113969-43-0 structure
Product name:2,3,5,9-Tetramethyl-7H-furo3,2-gchromen-7-one
CAS No:113969-43-0
MF:C15H14O3
MW:242.26986
CID:1029617
PubChem ID:907615

2,3,5,9-Tetramethyl-7H-furo3,2-gchromen-7-one Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
    • 2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one
    • 2,3,5,9-tetramethyl-7H-furo[3,2-g][1]benzopyran-7-one
    • AKOS016846064
    • DTXSID20358651
    • STL462787
    • 113969-43-0
    • SCHEMBL4194826
    • EiM07-20390
    • 2,?3,?5,?9-?Tetramethyl-?7H-?furo[3,?2-?g]?chromen-?7-?one
    • 2,3,5,9-Tetramethyl-7H-furo3,2-gchromen-7-one
    • MDL: MFCD03853711
    • Inchi: InChI=1S/C15H14O3/c1-7-5-13(16)18-14-9(3)15-12(6-11(7)14)8(2)10(4)17-15/h5-6H,1-4H3
    • InChI Key: DVOLAHSMUDBQNV-UHFFFAOYSA-N
    • SMILES: CC1=CC(=O)OC2=C(C)C3=C(C=C12)C(=C(C)O3)C

Computed Properties

  • Exact Mass: 242.094294304g/mol
  • Monoisotopic Mass: 242.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.4Ų
  • XLogP3: 3.4

2,3,5,9-Tetramethyl-7H-furo3,2-gchromen-7-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T349010-2.5mg
2,​3,​5,​9-​Tetramethyl-​7H-​furo[3,​2-​g]​chromen-​7-​one
113969-43-0
2.5mg
$190.00 2023-05-17
Alichem
A449042236-1g
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
113969-43-0 95%
1g
$848.00 2023-09-04
TRC
T349010-10mg
2,​3,​5,​9-​Tetramethyl-​7H-​furo[3,​2-​g]​chromen-​7-​one
113969-43-0
10mg
$718.00 2023-05-17
TRC
T349010-25mg
2,​3,​5,​9-​Tetramethyl-​7H-​furo[3,​2-​g]​chromen-​7-​one
113969-43-0
25mg
$ 1800.00 2023-09-05

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